molecular formula C7H8N4O5S B14661760 methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate CAS No. 50384-72-0

methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate

Cat. No.: B14661760
CAS No.: 50384-72-0
M. Wt: 260.23 g/mol
InChI Key: MJMZXLZYQRZLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The thiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

50384-72-0

Molecular Formula

C7H8N4O5S

Molecular Weight

260.23 g/mol

IUPAC Name

methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate

InChI

InChI=1S/C7H8N4O5S/c1-16-7(13)10-4(12)2-8-6-9-3-5(17-6)11(14)15/h3H,2H2,1H3,(H,8,9)(H,10,12,13)

InChI Key

MJMZXLZYQRZLFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=O)CNC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.